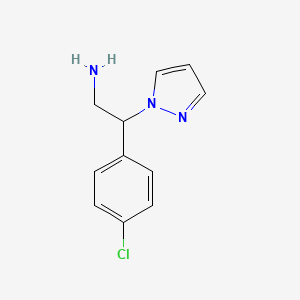

2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine

CAS No.: 1251104-96-7

Cat. No.: VC3203174

Molecular Formula: C11H12ClN3

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251104-96-7 |

|---|---|

| Molecular Formula | C11H12ClN3 |

| Molecular Weight | 221.68 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-2-pyrazol-1-ylethanamine |

| Standard InChI | InChI=1S/C11H12ClN3/c12-10-4-2-9(3-5-10)11(8-13)15-7-1-6-14-15/h1-7,11H,8,13H2 |

| Standard InChI Key | VRLSQDSJKPKWDD-UHFFFAOYSA-N |

| SMILES | C1=CN(N=C1)C(CN)C2=CC=C(C=C2)Cl |

| Canonical SMILES | C1=CN(N=C1)C(CN)C2=CC=C(C=C2)Cl |

Introduction

Structural Information

Basic Identification

2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is classified as an organic amine compound with a heterocyclic structure. It is identified by its CAS number 1251104-96-7 and has been cataloged in several chemical databases with specific identifiers . The compound is also known by its alternative name 2-(4-chlorophenyl)-2-pyrazol-1-ylethanamine, which is sometimes used in chemical literature and databases .

Molecular Composition

The molecular structure of 2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine consists of several key components that define its chemical identity:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClN₃ |

| Molecular Weight | 221.68 g/mol |

| SMILES Notation | C1=CN(N=C1)C(CN)C2=CC=C(C=C2)Cl |

| InChI | InChI=1S/C11H12ClN3/c12-10-4-2-9(3-5-10)11(8-13)15-7-1-6-14-15/h1-7,11H,8,13H2 |

| InChIKey | VRLSQDSJKPKWDD-UHFFFAOYSA-N |

Physical and Chemical Properties

Physical Characteristics

While experimental data on the physical characteristics of 2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is limited in the literature, computational predictions and structural analysis provide insights into its likely properties. Based on its molecular structure and weight, the compound is expected to be a crystalline solid at room temperature. The presence of the chlorine atom increases the compound's lipophilicity, potentially affecting its solubility characteristics in various solvents.

Chemical Reactivity

The chemical reactivity of 2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is primarily determined by its functional groups:

-

The primary amine group (-NH₂) makes it susceptible to various chemical transformations, including acylation, alkylation, and condensation reactions.

-

The pyrazole ring, being an electron-rich heterocycle, can participate in electrophilic substitution reactions and coordination with metals through its nitrogen atoms.

-

The chlorophenyl group may undergo aromatic substitution reactions, particularly under catalytic conditions.

These reactive sites provide multiple opportunities for chemical modifications, potentially leading to various derivatives with enhanced or targeted properties.

Spectroscopic Properties and Analysis

Mass Spectrometry Data

Mass spectrometry provides valuable information for the identification and characterization of 2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine. The compound exhibits characteristic mass-to-charge (m/z) ratios for various adducts as predicted by computational models :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 222.07926 | - |

| [M+Na]⁺ | 244.06120 | 160.6 |

| [M+NH₄]⁺ | 239.10580 | 155.9 |

| [M+K]⁺ | 260.03514 | 155.1 |

| [M-H]⁻ | 220.06470 | 150.7 |

| [M+Na-2H]⁻ | 242.04665 | 155.7 |

| [M]⁺ | 221.07143 | 150.3 |

| [M]⁻ | 221.07253 | 150.3 |

These predicted collision cross-section (CCS) values are particularly useful for the identification and quantification of the compound in complex mixtures using ion mobility spectrometry combined with mass spectrometry .

Predicted Biological and Pharmacological Properties

Structure-Activity Relationships

Understanding the structure-activity relationships of compounds related to 2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine could provide insights into its potential applications. The following structural features are particularly noteworthy:

-

The chlorine substituent at the para position of the phenyl ring may enhance lipophilicity and membrane permeability, potentially improving bioavailability.

-

The pyrazole ring is a common pharmacophore in many bioactive compounds, contributing to receptor binding and specificity.

-

The primary amine functional group provides a site for potential hydrogen bonding with biological targets and further chemical modifications.

Synthesis Approaches

Purification Methods

Purification of 2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine would likely involve standard techniques including:

-

Recrystallization from appropriate solvent systems

-

Column chromatography using silica gel or other suitable stationary phases

-

Preparative HPLC for high-purity samples required for biological testing or analytical standards

Analytical Methods and Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable techniques for the analysis of 2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine. These techniques could be coupled with mass spectrometry for enhanced detection sensitivity and structural confirmation. The compound's UV absorption characteristics, influenced by the aromatic and heterocyclic systems, would facilitate detection using UV-visible detectors in HPLC systems.

Spectroscopic Methods

In addition to NMR and mass spectrometry, other spectroscopic methods that would be valuable for the characterization of 2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine include:

-

Infrared (IR) spectroscopy: Would show characteristic bands for N-H stretching (primary amine), C=N and C=C stretching (pyrazole ring), and C-Cl stretching (chlorophenyl group).

-

UV-visible spectroscopy: Would provide information about the electronic transitions within the aromatic and heterocyclic systems.

-

X-ray crystallography: Would definitively establish the three-dimensional structure, including any preferred conformations in the solid state.

Research Applications and Future Directions

Future Research Directions

Future research on 2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine might profitably focus on:

-

Comprehensive biological screening to identify potential therapeutic applications.

-

Structure-activity relationship studies through the synthesis and testing of structural analogs.

-

Detailed investigation of its physicochemical properties to better understand its behavior in various environments.

-

Exploration of its potential as a synthetic intermediate in the preparation of more complex compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume